Cas no 1805173-98-1 (5-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine)

5-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine 化学的及び物理的性質
名前と識別子
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- 5-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine
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- インチ: 1S/C8H7Cl2F2NO/c1-14-8-5(10)2-4(7(11)12)6(3-9)13-8/h2,7H,3H2,1H3
- InChIKey: FMVTWZOLWZVLOP-UHFFFAOYSA-N
- SMILES: ClC1=C(N=C(CCl)C(C(F)F)=C1)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 185
- トポロジー分子極性表面積: 22.1
- XLogP3: 2.8
5-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029052086-1g |
5-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine |
1805173-98-1 | 97% | 1g |
$1,549.60 | 2022-04-01 |
5-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
5-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridineに関する追加情報
Introduction to 5-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine (CAS No. 1805173-98-1)
5-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine, with the CAS number 1805173-98-1, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic compound features a pyridine core that is functionalized with various substituents, making it a versatile building block for the synthesis of more complex molecules. The presence of a chloro group, a chloromethyl group, a difluoromethyl group, and a methoxy group on the pyridine ring imparts unique reactivity and potential biological activity.
The compound's structure is highly interesting from a synthetic chemistry perspective. The combination of electron-withdrawing and electron-donating groups around the pyridine ring can influence its reactivity in various chemical transformations. For instance, the chloromethyl group can participate in nucleophilic addition reactions, while the methoxy group can serve as a protecting or activating group depending on the reaction conditions. These features make 5-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
In recent years, there has been growing interest in developing novel heterocyclic compounds for their potential applications in medicinal chemistry. Pyridine derivatives are particularly well-studied due to their broad spectrum of biological activities. For example, studies have shown that certain pyridine-based compounds exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The specific substitution pattern in 5-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine may contribute to its unique pharmacological profile, making it a promising candidate for further investigation.
One of the most exciting areas of research involving this compound is its application in drug discovery. Researchers are exploring its potential as a scaffold for developing new therapeutic agents. The difluoromethyl group, in particular, has been shown to enhance metabolic stability and binding affinity in drug molecules. This makes 5-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine an attractive starting point for designing compounds with improved pharmacokinetic properties.
Moreover, the compound's reactivity allows for further functionalization through various chemical reactions. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce additional substituents at different positions on the pyridine ring. These modifications can lead to novel derivatives with enhanced biological activity or improved drug-like properties. Such synthetic strategies are crucial for developing new drugs that target specific diseases or biological pathways.
Another area of interest is the use of computational methods to predict the biological activity of 5-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine and its derivatives. Molecular modeling techniques can help researchers understand how these compounds interact with biological targets such as enzymes and receptors. This information can guide the design of more effective drugs by optimizing the structure of the molecule for better binding affinity and selectivity.
The compound's potential applications extend beyond pharmaceuticals. It can also be used in materials science and industrial chemistry. For example, pyridine-based compounds are often used as ligands in catalytic systems due to their ability to coordinate with transition metals. The unique substitution pattern of 5-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine may make it an effective ligand for various catalytic processes, including polymerization reactions and organic transformations.
In conclusion, 5-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methoxypyridine (CAS No. 1805173-98-1) is a multifaceted compound with significant potential in chemical research and drug development. Its unique structure and reactivity make it a valuable intermediate for synthesizing complex molecules with diverse applications. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.
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